Product packaging for Decarboxycitrinin(Cat. No.:)

Decarboxycitrinin

Cat. No.: B1256072
M. Wt: 206.24 g/mol
InChI Key: MJLPABYHARXSNJ-HTRCEHHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decarboxycitrinin (DCIT) is a key thermal degradation product of the nephrotoxic mycotoxin citrinin (CIT) . It forms during the heating of CIT, particularly in the presence of water or within various food matrices . This compound is of high research value in the field of food safety and mycotoxicology, primarily serving as a marker for studying the thermal degradation and persistence of citrinin during food processing, such as the baking of cereal-based products . Research indicates that the formation of DCIT is a major pathway for CIT degradation under thermal stress, which can lead to an underestimation of total mycotoxin load if only the parent compound is measured . Importantly, in vitro cytotoxicity studies on IHKE cells have shown that DCIT exhibits lower cytotoxicity compared to its parent compound, citrinin . Investigating DCIT helps researchers understand the fate of citrinin in the food chain, assess potential changes in toxicological profiles, and develop more accurate analytical methods for detecting modified mycotoxins. This product is strictly labeled "For Research Use Only" and is intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B1256072 Decarboxycitrinin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(3R,4S)-6-hydroxy-3,4,5-trimethyl-3,4-dihydroisochromen-8-one

InChI

InChI=1S/C12H14O3/c1-6-8(3)15-5-9-11(14)4-10(13)7(2)12(6)9/h4-6,8,13H,1-3H3/t6-,8-/m1/s1

InChI Key

MJLPABYHARXSNJ-HTRCEHHLSA-N

Isomeric SMILES

C[C@@H]1[C@H](OC=C2C1=C(C(=CC2=O)O)C)C

Canonical SMILES

CC1C(OC=C2C1=C(C(=CC2=O)O)C)C

Synonyms

decarboxycitrinin

Origin of Product

United States

Biosynthesis and Biotransformation Pathways of Decarboxycitrinin

Decarboxylation of Citrinin (B600267) to Decarboxycitrinin

The principal pathway for the formation of this compound is the decarboxylation of its precursor, citrinin. This reaction involves the removal of a carboxyl group from the citrinin molecule. This transformation can be facilitated by heat but is more specifically and efficiently carried out by microbial enzymes. mdpi.comnih.gov

Enzymatic Decarboxylation Mechanisms

The enzymatic conversion of citrinin to this compound is a key detoxification pathway observed in certain microorganisms. This process is catalyzed by a specific enzyme known as citrinin decarboxylase.

Research has identified the marine bacterium Moraxella sp. MB1 as a potent facilitator of the decarboxylation of citrinin. nio.res.infrontiersin.org This bacterium produces an enzyme, citrinin decarboxylase, which is responsible for this transformation. nio.res.innih.gov While the enzyme has been identified as the active agent in the biotransformation process, detailed characterization, including its specific molecular weight, amino acid sequence, and optimal catalytic conditions, is not extensively documented in the available scientific literature. The identification of the product, this compound, has been confirmed through analytical techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nio.res.innih.gov

Studies conducted on Moraxella sp. MB1 have demonstrated that the citrinin decarboxylase activity is intracellular. nio.res.innih.gov Experiments have shown that the transformation of citrinin does not occur when it is incubated in the cell-free culture medium. nio.res.in However, when the bacterial cells are lysed, the resulting cell lysate exhibits the ability to convert citrinin to this compound. nio.res.in This indicates that the enzyme is contained within the bacterial cells rather than being secreted into the surrounding environment.

Intracellular Nature of Decarboxylase Activity

Thermal-Induced Decarboxylation of Citrinin

Citrinin can undergo decarboxylation to form this compound when subjected to heat, a process relevant to food processing and preparation. This thermal degradation is influenced by several factors, including temperature, pH, and the composition of the surrounding matrix.

Influence of Temperature and pH on Formation Kinetics

The thermal stability of citrinin is highly dependent on temperature and the presence of water. In dry conditions, citrinin is relatively stable, with decomposition occurring at temperatures above 175°C. mdpi.com However, in the presence of water, degradation begins at a lower temperature of 100°C. mdpi.com The formation of this compound is a key outcome of this thermal degradation.

Studies have shown that the rate of citrinin degradation increases with both temperature and time. For instance, when heated in an aqueous solution, a significant reduction in citrinin concentration is observed as the temperature rises from 100°C to 160°C. d-nb.info At 140°C, a substantial amount of citrinin degrades within 30 minutes, and at 160°C, complete degradation is observed in the same timeframe. d-nb.info

The pH of the medium also plays a crucial role. Acidic conditions (pH 4.0) have been found to be more favorable for the degradation of citrinin by some microorganisms, which may involve enzymatic and chemical degradation. jmb.or.kr Conversely, in some chemical degradation scenarios, a pH above 7.0 can also lead to the degradation of citrinin into other products like citrinin H2. nih.gov The specific kinetics of this compound formation are complex and depend on the interplay between temperature and pH.

Table 2: Thermal Degradation of Pure Citrinin This table is interactive. Users can sort and filter the data.

Temperature (°C) Time (minutes) Remaining Citrinin (%)
120 10 No significant degradation
120 30 No significant degradation
140 10 90 ± 3
140 30 79 ± 0.6
160 10 27 ± 2
160 30 0

Data represents the percentage of citrinin remaining after heating under specific conditions. Sourced from Brückner et al., 2024. d-nb.info

Matrix Effects on Thermal Degradation in Complex Systems

During the thermal processing of food, the degradation of citrinin is not only influenced by temperature and pH but also by the food matrix itself. The presence of components like carbohydrates and proteins can significantly affect the stability of citrinin and the formation of this compound.

Research has demonstrated that the degradation of citrinin is more pronounced in the presence of food matrices. mdpi.com For example, the addition of carbohydrates such as α-D-glucose, D-sucrose, and methyl-α-D-glucopyranoside (a model for starch) accelerates the thermal degradation of citrinin compared to heating the pure compound alone. mdpi.com In biscuit-baking experiments, a higher degradation of citrinin was observed in dough made from whole grain wheat flour, suggesting that components of the flour contribute to the breakdown of the mycotoxin. mdpi.com

The interaction with matrix components can lead to the formation of not only this compound but also other "modified" or "bound" forms of mycotoxins that may not be detected by conventional analytical methods. researchgate.net For example, citrinin can react with amino compounds, such as those in proteins, during thermal processing. researchgate.net These matrix effects are critical to consider when assessing the fate of citrinin in food production, as they influence the amount of this compound and other potential degradation products formed.

Table 3: Effect of Model Food Components on Citrinin Degradation at 100°C This table is interactive. Users can sort and filter the data.

Matrix Time (minutes) Remaining Citrinin (%)
Pure Citrinin (Control) 10 ~95
+ Water 10 ~40
+ α-D-glucose 10 ~70
+ D-sucrose 10 ~80
+ Methyl-α-D-glucopyranoside 10 ~85

Approximate values derived from graphical data presented in Brückner et al., 2025. mdpi.com

Occurrence and Ecological Dynamics of Decarboxycitrinin

Natural Occurrence as a Fungal Metabolite

Decarboxycitrinin is recognized as a natural metabolite produced by certain fungal species. Its presence is intrinsically linked to the metabolic processes of fungi capable of producing citrinin (B600267).

Production by Citrinin-Producing Fungi (e.g., Penicillium citrinum)

This compound has been reported as a natural metabolite of Penicillium citrinum, a well-known producer of the mycotoxin citrinin. nio.res.incabidigitallibrary.orgresearchgate.netstudiesinmycology.orghilarispublisher.comasm.org While P. citrinum is a primary source, other fungi from genera such as Aspergillus and Monascus are also known to produce citrinin and potentially related metabolites like this compound. hilarispublisher.comwikipedia.orgresearchgate.netmdpi.comresearchgate.netresearchgate.netnih.gov The formation of this compound can occur through the enzymatic decarboxylation of citrinin. nio.res.inmdpi.comnih.govnih.govfrontiersin.org This process involves the removal of a carboxyl group from the citrinin molecule.

Co-occurrence with Citrinin in Fungal Cultures and Contaminated Substrates

This compound frequently co-occurs with citrinin in fungal cultures and in substrates contaminated by citrinin-producing fungi. researchgate.net This co-occurrence is a direct result of this compound being a metabolic product or degradation product of citrinin. Studies investigating fungal metabolites in various matrices, such as animal feed, have detected the presence of multiple fungal secondary metabolites, which can include both citrinin and its related compounds. nih.gov The presence of this compound alongside citrinin highlights the dynamic nature of mycotoxin production and transformation in fungal environments.

Environmental and Ecological Roles

The presence of this compound in various environments suggests potential roles in microbial interactions and its fate within different matrices.

Role in Microbial Interactions and Fungal Metabolism

This compound can be involved in microbial interactions, particularly those involving the fungi that produce it and other microorganisms present in the same ecological niche. While citrinin itself has shown antibacterial activity, the role of this compound in such interactions is also explored. nio.res.inhilarispublisher.com Some microorganisms, such as the marine bacterium Moraxella sp. MB1, have demonstrated the ability to biotransform citrinin into this compound through decarboxylation, indicating a potential role for this compound as an intermediate or end-product in microbial detoxification pathways. nio.res.inmdpi.comnih.govnih.govfrontiersin.org This enzymatic conversion suggests that microbial communities can influence the prevalence and concentration of both citrinin and this compound in a given environment.

The formation of this compound is also linked to fungal metabolism, specifically as a product derived from citrinin biosynthesis or degradation within the fungal organism itself. nio.res.incabidigitallibrary.orgresearchgate.netstudiesinmycology.orghilarispublisher.comasm.org

Fate and Transformation in Agricultural and Food Matrices (Post-Harvest)

The fate and transformation of citrinin, and consequently this compound, in agricultural and food matrices, particularly post-harvest, are significant areas of research due to their implications for food safety. Citrinin concentrations have been observed to be lower in processed foods compared to unprocessed raw materials, and the formation of modified forms like this compound is considered a potential explanation for this decrease. researchgate.netresearchgate.netmdpi.comresearcher.lifeuni-muenster.denih.govdntb.gov.ua

Thermal processing, such as baking, can lead to the degradation of citrinin and the formation of this compound as a main degradation product. mdpi.commdpi.comresearcher.lifeuni-muenster.denih.govdntb.gov.ua Studies using model systems and actual food processing have quantified the formation of this compound under different conditions. mdpi.comresearcher.lifeuni-muenster.denih.govdntb.gov.ua

Interactive Data Table: Formation of this compound During Thermal Processing

Matrix Model SystemProcessing ConditionThis compound FormationReference
(Details vary by study)Heating at different pH and temperaturesObserved (main degradation product) mdpi.commdpi.comresearcher.lifenih.govdntb.gov.ua
Biscuit BakingVarious time, temperature, moisture, and ingredient levelsQuantified mdpi.comresearcher.lifeuni-muenster.denih.govdntb.gov.ua

Advanced Analytical Methodologies for Decarboxycitrinin Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for isolating decarboxycitrinin from its precursor, citrinin (B600267), and other matrix components. khanacademy.org The choice of method depends on the analytical goal, ranging from rapid screening to precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of this compound. measurlabs.comjasco-global.com When coupled with a High-Resolution Mass Spectrometry (HRMS) detector, it allows for the precise quantification of this compound as it forms from the degradation of citrinin. nih.govsciprofiles.comdoaj.org Studies investigating the thermal processing of citrinin in various food matrix models utilize HPLC-HRMS to record degradation curves and quantify the formation of this compound. nih.govsciprofiles.comdoaj.org This approach enables researchers to monitor the concentration changes over time under different conditions, providing critical data on the stability of citrinin and the rate of its conversion to this compound. The separation is typically achieved using reverse-phase columns where the differential polarity of citrinin and this compound allows for their effective resolution.

Table 1: Exemplary HPLC-HRMS Parameters for this compound Analysis

ParameterValue/DescriptionSource
Technique HPLC coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) nih.gov
Application Quantification of this compound (DCIT) as a degradation product of citrinin (CIT). nih.govsciprofiles.comdoaj.org
Matrix Model systems representing starch-rich foods. nih.gov
Analyte Detection Detection of new peaks corresponding to reaction products using HRMS. nih.gov

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for the preliminary screening and monitoring of chemical transformations. sigmaaldrich.com In the context of this compound research, TLC is frequently employed to track the biotransformation of citrinin into its decarboxylated form by microorganisms. nio.res.innih.govresearchgate.net The progress of the reaction can be visualized by spotting the reaction extract on a TLC plate and observing the disappearance of the citrinin spot and the appearance of the new this compound spot. nio.res.in The difference in the Rf (retention factor) values between the more polar citrinin and the less polar this compound facilitates their separation.

Table 2: Typical TLC System for Monitoring this compound Formation

ParameterDescriptionSource
Stationary Phase Aluminium sheets pre-coated with a 200 µm layer of Silica gel 60 F₂₅₄. nio.res.in
Mobile Phase Chloroform: Acetic Acid (99:1, v/v). nio.res.in
Visualization Placing the developed plates in an iodine chamber for 2 minutes. nio.res.in
Observed Rf Value (Citrinin) 0.6 nio.res.in

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Mass Spectrometric Identification and Elucidation

Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and structural characterization of this compound. utas.edu.au Various MS techniques are applied to confirm the identity of the compound following chromatographic separation.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile molecules like this compound. creative-proteomics.com When coupled with tandem mass spectrometry (MS/MS), it provides definitive structural confirmation. The biotransformed product of citrinin has been purified and identified as this compound using ESI-MS/MS. nio.res.innih.govresearchgate.net In positive ion mode, the mass spectrum of this compound shows a distinct molecular ion peak. A comparison with the mass spectrum of citrinin reveals a mass loss of 44 amu, which is a clear indication of the loss of a carboxyl group (–COOH), confirming the decarboxylation event. nio.res.in Further structural proof is obtained through the fragmentation patterns of the product ions, which are induced by high-energy collision with nitrogen gas. nio.res.in

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a compound. nih.gov This technique has been used to analyze this compound, yielding a precise mass-to-charge ratio (m/z). The experimentally determined mass is then compared to the calculated theoretical mass for the proposed molecular formula. A low mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the correct elemental composition and, by extension, the identity of the compound. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

ParameterValueSource
Ionization Mode Positive Ion nih.gov
Observed m/z ([M+H]⁺) 207.1022 nih.gov
Proposed Formula C₁₂H₁₄O₃ nih.gov
Calculated m/z ([M+H]⁺) 207.1016 nih.gov
Mass Error 3.2 ppm nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous structural elucidation of organic molecules, including the citrinin derivative, this compound. This non-destructive method provides detailed information about the carbon-hydrogen framework of a molecule, allowing researchers to confirm its identity and structure with high precision. The transformation of citrinin to this compound involves a significant structural change—the loss of a carboxylic acid group—which is clearly evidenced by comparative NMR analysis.

The structural confirmation of this compound, which has a molecular formula of C₁₂H₁₄O₃, is significantly aided by ¹H NMR spectroscopy. nio.res.in In studies detailing the biotransformation of citrinin, ¹H NMR is used to verify the successful conversion to this compound. nio.res.innih.gov The most telling evidence in the ¹H NMR spectrum is the disappearance of signals corresponding to the chelated hydroxyl (-OH) and carboxyl (-COOH) protons of citrinin, which typically appear far downfield. nih.gov Specifically, the absence of signals that are present in citrinin's spectrum at chemical shifts (δ) of 15.86 ppm and 15.00 ppm confirms the removal of these functional groups. nih.gov

Concurrently, the decarboxylation process gives rise to a new proton on the aromatic ring. This is observed as a new signal appearing at approximately δ 6.31 in the ¹H NMR spectrum of this compound, a key marker for the compound's formation. nih.gov Further analysis of the spectrum reveals signals consistent with the remaining protons in the molecule, such as the methyl groups and protons on the chiral carbons of the heterocyclic ring system. nih.gov

While ¹H NMR provides critical data, ¹³C NMR spectroscopy is equally vital for a complete structural characterization by identifying all non-equivalent carbon atoms in the molecule. Although specific ¹³C NMR data for this compound is not detailed in the cited literature, this technique would be used to confirm the presence of the 12 carbons of the C₁₂H₁₄O₃ formula and their respective chemical environments, complementing the ¹H NMR findings for a comprehensive structural assignment.

Interactive Table 1: ¹H NMR Spectroscopic Data for this compound This table presents the key chemical shifts from ¹H NMR analysis that differentiate this compound from its precursor, citrinin.

Compound Feature Citrinin Chemical Shift (δ ppm) This compound Chemical Shift (δ ppm) Significance Reference
Carboxyl Proton (-COOH)15.00AbsentConfirms loss of the carboxylic acid group. nih.gov
Chelated Hydroxyl Proton (-OH)15.86AbsentConfirms loss of the chelated hydroxyl group. nih.gov
Aromatic Proton (H-7)-6.21 - 6.31Appearance confirms the replacement of the carboxyl group with a proton. nih.gov
Methyl Protons (H-9, H-10)Present1.16 - 1.31Signals remain, confirming the integrity of the rest of the molecule. nih.gov
Methine Protons (H-3, H-4)Present2.65 - 4.07Signals remain, confirming the integrity of the rest of the molecule. nih.gov

Spectrophotometric Methods for Biotransformation Monitoring

Spectrophotometry, particularly UV-Vis (Ultraviolet-Visible) spectroscopy, offers a straightforward and effective method for monitoring the progress of chemical and biological reactions, including the biotransformation of citrinin into this compound. nio.res.innih.gov This technique relies on the principle that molecules absorb light at specific wavelengths depending on their electronic structure. As citrinin is converted to this compound, the chromophore system of the molecule is altered, leading to distinct changes in the UV-Vis absorption spectrum.

The biotransformation process can be tracked in real-time by recording the UV-Vis spectra of the reaction mixture over time. nih.gov Citrinin exhibits characteristic absorption maxima (λmax) at approximately 213 nm, 253 nm, and 321 nm. nih.gov As the enzymatic decarboxylation proceeds, the intensity of these peaks, particularly the one at 321 nm, decreases.

Simultaneously, new absorption peaks corresponding to this compound begin to appear and increase in intensity. This compound has its own unique spectral signature, with absorption maxima observed at wavelengths of 212 nm, 265 nm, and, most notably, at around 409 nm. nih.gov The appearance of the strong absorption band at 409 nm is a clear indicator of the formation of the product. This shift to a longer wavelength (a bathochromic or red shift) is also responsible for a visible color change; the fluorescent yellow of citrinin solution changes to a reddish-brown upon conversion to this compound. nih.gov By monitoring the absorbance at key wavelengths, such as 321 nm for citrinin consumption and 409 nm for this compound formation, researchers can quantify the reaction's progress and determine the efficiency and rate of the biotransformation. nio.res.innih.gov

Interactive Table 2: Comparative UV-Vis Absorption Maxima (λmax) This table highlights the differences in the UV-Vis absorption spectra between citrinin and its biotransformation product, this compound, which form the basis for spectrophotometric monitoring.

Compound λmax 1 (nm) λmax 2 (nm) λmax 3 (nm) Visual Color Reference
Citrinin213253321Fluorescent Yellow nih.gov
This compound212265409Reddish-Brown nih.gov

Comparative Biological Activity and Molecular Interactions of Decarboxycitrinin

Comparative Studies with Citrinin (B600267) and Other Related Compounds

Comparative studies highlight significant differences in the biological activity profiles of decarboxycitrinin and citrinin, particularly in terms of toxicity across various biological systems.

Assessment of Biological Activity in Non-Mammalian Systems (e.g., Microbial)

Studies have indicated that the decarboxylation of citrinin can occur in non-mammalian systems, notably through microbial action. A marine bacterial strain, Moraxella sp. MB1, is capable of transforming citrinin to this compound. researchgate.netresearchgate.net This biotransformation process has been observed to maintain the antibiotic activity of the substrate. researchgate.netresearchgate.net Citrinin itself is known to possess broad antibacterial activity, including significant inhibitory activity against Streptomyces 85E in a hyphae formation inhibition assay. nih.gov It also exhibits antifungal and antiprotozoal properties. nih.gov While some other citrinin derivatives have shown a loss of antibiotic activity, the decarboxylation at the C-8 position of citrinin is reported to retain this property. nih.govresearchgate.net this compound is also recognized as a natural metabolite of the citrinin-producing fungus Penicillium citrinum and can be formed by heat treatment of citrinin. researchgate.net

Comparative In Vitro Cellular Response Studies

Another related metabolite, dihydrocitrinone (B1217665) (DH-CIT), also showed lower cytotoxic potency (IC50 of 320/200 μM at 24/48h) compared to citrinin (IC50 of 70/62 μM at 24/48h) in Chinese hamster lung fibroblast cells, suggesting that dihydrocitrinone formation may represent a detoxification step. epa.gov Other citrinin derivatives, such as certain citrinin dimers, have been evaluated for cytotoxicity against various cell lines, with some showing no cytotoxicity (IC50 > 50 µM) and others, like citrinin H1, exhibiting increased toxicity compared to citrinin. xiahepublishing.com

Table 1: Comparative In Vitro Cytotoxicity in IHKE-cells

CompoundConcentration (µM)Cellular Viability (%)Reference
Citrinin (CIT)2070 ± 10 nih.gov
This compound (DCIT)10069 ± 10 nih.gov

Note: Data derived from comparative studies on cellular viability.

Investigation of In Vivo Biological Activity in Mammalian Models (e.g., Mouse)

A key finding regarding the biological activity of this compound in mammalian models is its reported lack of toxicity in mice. researchgate.net This stands in contrast to citrinin, which has been known to be toxic to mammals since the 1940s, causing various toxic effects including damage to the kidneys, liver, and cells. wikipedia.org In vivo studies on citrinin in rodents have documented nephrotoxicity, genotoxicity (inducing chromosome abnormalities in mouse bone marrow), and adverse effects on reproductive organs and embryonic development in mice, including decreased oocyte maturation, fertilization, increased fetal resorption, and reduced placental and fetal weight. epa.gov The significant difference in toxicity between citrinin and this compound in mammalian systems highlights the impact of the decarboxylation on the compound's in vivo effects.

Postulated Molecular Mechanisms of Action (If Research Exists)

Research specifically detailing the molecular mechanism of action for this compound is limited in the available sources. The formation of this compound from citrinin by Moraxella sp. MB1 is attributed to an intracellular enzyme, although this enzyme remains unidentified. researchgate.net While the mechanism of action for citrinin has been more extensively studied, involving effects on cytokine production and cell viability, as well as inducing oxidative stress and genotoxicity through mechanisms like DNA adduct formation, these mechanisms are primarily associated with the carboxylated form (citrinin). researchgate.netwikipedia.orgmycocentral.euepa.gov Further research is needed to elucidate the specific molecular targets and pathways through which this compound exerts its biological effects, particularly its retained antibiotic activity and reduced mammalian toxicity.

Differential Effects on Biochemical Pathways (e.g., Antibiotic Activity Retention)

The most notable differential effect of decarboxylation on citrinin's biological activity is the retention of antibiotic activity despite a significant reduction in mammalian toxicity. The transformation of citrinin to this compound by Moraxella sp. MB1 maintains the antibiotic properties of the original compound. researchgate.netresearchgate.net This retention of antibiotic activity after decarboxylation at the C-8 position has been specifically noted. researchgate.net This contrasts with the loss of antibiotic activity observed in some other citrinin derivatives. nih.gov Furthermore, comparative studies clearly show that this compound exhibits lower cytotoxicity in vitro compared to citrinin nih.gov and is reported as non-toxic in mouse models, unlike the documented toxicity of citrinin in mammals. researchgate.netepa.gov These differential effects suggest that the carboxyl group at the C-8 position of citrinin plays a significant role in its mammalian toxicity and cytotoxicity, while its absence in this compound does not abolish its activity against certain microorganisms.

Genetics and Regulation of Decarboxycitrinin Formation

Genetic Basis of Decarboxylase Enzyme Production in Microorganisms

The conversion of citrinin (B600267) to decarboxycitrinin is facilitated by a decarboxylase enzyme. nih.govnih.gov Research has identified microorganisms capable of performing this biotransformation. For instance, the marine bacterium Moraxella sp. MB1, isolated from seaweed, has been shown to convert citrinin to this compound. nih.govnih.govplos.orgscienceopen.com This transformation is attributed to an intracellular decarboxylase enzyme produced by the bacterium. nih.gov While the specific gene encoding the citrinin decarboxylase in Moraxella sp. MB1 has been investigated, details regarding its sequence and broader genetic context are still areas of research. nih.gov

In the context of other secondary metabolites, studies on the biosynthesis of 3-nitropropanoic acid (3-NPA) in Aspergillus oryzae have identified a biosynthetic gene cluster (BGC) that includes a gene encoding a putative decarboxylase (NpaB). biorxiv.orgnsf.gov This suggests that decarboxylase enzymes involved in secondary metabolite pathways can be encoded within specific gene clusters in microorganisms. While this example pertains to 3-NPA, it provides a framework for understanding the potential genetic organization of the enzyme responsible for citrinin decarboxylation.

Some studies have also explored the genetic basis of citrinin biosynthesis itself in fungi like Penicillium and Monascus species. A minimal set of genes, including citS, mrl1, mrl2, mrl4, mrl6, and mrl7, are considered essential and conserved for citrinin production in most producing species. wikipedia.org citS encodes a citrinin synthase, while other genes like mrl2 (encoding a non-heme Fe(II) dependent oxygenase, CitB) and mrl4 (encoding a NAD(P)+ dependent aldehyde dehydrogenase, CitD) are involved in pathway steps. wikipedia.org The genetic context of citrinin biosynthesis is relevant because the availability of the substrate (citrinin) directly influences the potential for this compound formation.

Regulation of Citrinin Biosynthetic Pathways and Their Influence on this compound Formation

The regulation of citrinin biosynthesis is a complex process influenced by various factors, including genetic elements and environmental conditions. In Monascus species, a citrinin synthesis gene cluster has been identified, comprising genes such as pksCT, ctnA, orf1, orf3, ctnB, and ctnC. frontiersin.org pksCT is considered an essential gene for citrinin synthesis. frontiersin.orgcabidigitallibrary.orgnih.gov Transcriptional regulators, such as CtnA in M. purpureus, play a significant role in controlling the expression of genes within this cluster. Deletion of ctnA has been shown to significantly decrease the production of the pksCT transcript, leading to reduced citrinin production. frontiersin.org

Environmental factors, such as pH and nitrogen source, can also influence citrinin biosynthesis. In Penicillium expansum, citrinin production is strongly regulated by pH, with neutral to more alkaline conditions favoring its production compared to acidic conditions which favor patulin (B190374) production. openagrar.de The pacC signaling pathway, which responds to changes in pH, is involved in the differential regulation of citrinin biosynthesis in P. expansum and P. citrinum. openagrar.de

In Monascus purpureus, inorganic nitrogen sources like NH4Cl and NH4NO3 have been shown to down-regulate the expression levels of essential genes and transcription factors involved in the citrinin biosynthesis pathway, leading to decreased citrinin formation. rsc.org This suggests that nutrient availability can significantly impact the production of the precursor for this compound.

The regulation of citrinin biosynthesis directly influences the amount of substrate available for the decarboxylase enzyme. Therefore, factors that upregulate citrinin production could potentially lead to increased this compound formation, assuming the decarboxylase enzyme is present and active. Conversely, strategies aimed at downregulating citrinin biosynthesis would likely result in lower levels of this compound.

Biotechnological Approaches for Modulating this compound Production

Biotechnological approaches can be employed to modulate the production of secondary metabolites like citrinin and, consequently, this compound. These approaches often involve genetic manipulation of the producing organisms or optimization of fermentation conditions.

One strategy is the genetic modification of fungi to alter the expression of genes involved in citrinin biosynthesis. For example, introducing additional copies of an activator gene like ctnA in Monascus purpureus has been shown to enhance the transcription of the citrinin gene cluster and significantly increase citrinin production. cabidigitallibrary.org Conversely, silencing genes within the citrinin biosynthesis pathway, such as pksCT, can lead to reduced citrinin levels. nih.gov By manipulating these genes, it may be possible to indirectly influence the amount of this compound formed.

Another biotechnological approach involves utilizing microorganisms capable of biotransforming citrinin into less toxic compounds, including this compound. The use of Moraxella sp. MB1 for the decarboxylation of citrinin is an example of this. nih.govnih.gov This biotransformation can be carried out in a biphasic system, demonstrating the potential for using microbial enzymes in controlled environments. nih.gov

Furthermore, optimizing fermentation conditions, such as the nitrogen source, can be used to regulate citrinin production in Monascus species. rsc.org This offers a practical biotechnological method for controlling the levels of the precursor molecule.

While direct biotechnological strategies specifically aimed at enhancing or inhibiting the decarboxylation of citrinin to this compound are less extensively documented compared to citrinin biosynthesis, the principles of genetic engineering and biotransformation using microbial enzymes hold potential for modulating this compound levels. This could involve identifying and overexpressing the specific decarboxylase gene or utilizing whole-cell biocatalysts with high decarboxylase activity.

Derivatives and Analogs of Decarboxycitrinin

Structural Variants and Isomers (e.g., Decarboxydihydrocitrinin)

Decarboxycitrinin itself can be considered a structural variant arising from the decarboxylation of citrinin (B600267). Another related compound is decarboxydihydrocitrinin cabidigitallibrary.orgasm.org. While the search results mention "structural variants" and "isomers" in a broader genomic context nih.govnih.govpacb.combiorxiv.orgembl.org, within the scope of citrinin and its derivatives, these terms refer to compounds with similar core structures but differing in functional groups, saturation, or arrangement.

Decarboxydihydrocitrinin is presented as a potential degradation product of citrinin, alongside this compound cabidigitallibrary.org. The formation of this compound from citrinin involves the removal of a carboxyl group nih.govnio.res.in. Decarboxydihydrocitrinin is also depicted with a similar core structure to this compound but with additional hydrogen atoms, suggesting a reduced state compared to this compound or citrinin cabidigitallibrary.orgasm.org.

Identification of Other Minor Degradation Products from Citrinin

Citrinin is known to degrade under various conditions, particularly with heat cabidigitallibrary.orgmdpi.comsemanticscholar.orgwikipedia.org. Several decomposition products have been identified in addition to this compound. These include citrinin H1, citrinin H2, dicitrinin A, and phenol (B47542) A mdpi.comsemanticscholar.orgwikipedia.org.

Citrinin H1 is described as being formed from two citrinin molecules and has shown increased cytotoxicity compared to the parent citrinin semanticscholar.orgwikipedia.org. Citrinin H2 is a formylated derivative of phenol A and exhibits lower toxicity than citrinin wikipedia.org. Dicitrinin A is another recently reported decomposition product mdpi.com. Phenol A is also listed among the degradation products semanticscholar.orgwikipedia.org.

The formation of these degradation products can be influenced by factors such as temperature and humidity semanticscholar.org. For instance, citrinin decomposes at temperatures exceeding 175 °C under dry conditions and over 100 °C in the presence of water mdpi.comsemanticscholar.orgwikipedia.org. The thermal degradation of citrinin can lead to the formation of this compound as a main degradation product researcher.lifenih.gov.

Table 1: Selected Degradation Products of Citrinin

CompoundRelationship to CitrininNotes
This compoundDecarboxylation productMain thermal degradation product researcher.lifenih.gov.
DecarboxydihydrocitrininRelated reduced structurePotential degradation product cabidigitallibrary.orgasm.org.
Citrinin H1Dimer of citrininIncreased cytotoxicity semanticscholar.orgwikipedia.org.
Citrinin H2Formylated derivative of Phenol ALower toxicity wikipedia.org.
Dicitrinin ADegradation productRecently reported mdpi.com.
Phenol ADegradation productAlso a degradation product semanticscholar.orgwikipedia.org.

Research on Modified this compound Structures

Research on modified structures related to citrinin and its derivatives, including this compound, is an ongoing area. Studies have focused on isolating and identifying new citrinin derivatives from fungal sources researchgate.netfrontiersin.org. For example, new citrinin derivatives, including dimers and monomers, have been isolated from marine-derived fungi researchgate.netfrontiersin.org. These investigations often involve spectroscopic methods for structure determination researchgate.netfrontiersin.org.

Some research explores the biological activities of these isolated derivatives. Studies have evaluated the inhibitory activities of citrinin derivatives against enzymes like α-glucosidase and ATP-citrate lyase frontiersin.org. Structure-activity relationship analysis has been conducted to understand how structural variations influence these activities frontiersin.org.

Biotransformation studies also contribute to understanding modified forms of citrinin and its derivatives. For instance, the biotransformation of citrinin to this compound by a marine bacterium has been reported, highlighting enzymatic activity responsible for this conversion nih.govnio.res.inplos.org. This involves a decarboxylase enzyme nih.govnio.res.in.

While the term "modified this compound structures" specifically might not yield extensive direct results on synthetic modifications of this compound itself in the provided search snippets, the broader research on citrinin derivatives and biotransformation pathways indicates an interest in understanding the structural diversity and potential modifications of this class of compounds. The identification of various degradation products and naturally occurring derivatives suggests the potential for exploring modified structures through synthesis or biological processes.

Research Challenges and Future Directions

Identification and Characterization of Additional Decarboxylase Enzymes

The formation of decarboxycitrinin from citrinin (B600267) is known to be facilitated by decarboxylase enzymes. A citrinin decarboxylase from Moraxella sp. MB1, an organic solvent-tolerant marine bacterium, has been identified and shown to transform citrinin to this compound soeagra.comnio.res.in. This enzyme was found to be intracellular in nature nio.res.in. The biotransformation achieved an approximate yield of 85% in a biphasic system nio.res.in.

Enzyme SourceSubstrateProductNature of EnzymeYield (Approx.)Reference
Moraxella sp. MB1CitrininThis compoundIntracellular85% nio.res.in

However, the diversity of microorganisms capable of this biotransformation and the specific characteristics of the decarboxylase enzymes involved across different species remain largely unexplored. Identifying and characterizing additional decarboxylases from various sources, including other bacteria, fungi, and potentially plants or animals exposed to citrinin, is crucial for understanding the prevalence and mechanisms of DCIT formation in different environments and biological systems. Research into the phylogenetic relationships and biochemical properties of these enzymes, similar to studies on other PLP-dependent decarboxylases, could provide insights into their substrate specificity and catalytic mechanisms elifesciences.org.

Comprehensive Mapping of this compound's Role in Complex Biological and Ecological Systems

Mapping the comprehensive role of this compound in complex biological and ecological systems presents a significant challenge. While its presence as a citrinin degradation product in food and its lower cytotoxicity compared to citrinin have been noted, its wider impact and interactions within various ecosystems are not well-documented mdpi.comdntb.gov.ua. Research is needed to understand its persistence, distribution, and potential accumulation in different environmental matrices (soil, water, air) and organisms. Furthermore, investigating its interactions with other microorganisms, plants, and animals in these systems would contribute to a more holistic understanding of its ecological role. This involves applying frameworks such as ecological systems theory to consider the interconnectedness of various environmental levels and their influence on the presence and impact of compounds like this compound researchgate.netsimplypsychology.orgverywellmind.com.

Development of Advanced Analytical Techniques for Trace Analysis in Environmental Samples

Accurate and sensitive detection of this compound, particularly at trace levels in complex environmental samples, is a critical research challenge. While techniques like HPLC-HRMS have been used to quantify DCIT in food matrices mdpi.comdntb.gov.ua, the analysis of environmental samples often involves a wider range of matrices with varying complexities and potential interfering substances mdpi.come-bookshelf.de. Developing advanced analytical techniques with improved sensitivity, selectivity, and efficiency for the trace analysis of DCIT in water, soil, air, and biological tissues is essential for comprehensive ecological studies and monitoring. This could involve advancements in sample preparation methods, chromatographic separation techniques, and highly sensitive detection methods such as advanced mass spectrometry approaches mdpi.come-bookshelf.despectroscopyonline.comnih.gov. The development of standardized methods and reference materials for DCIT analysis in environmental matrices is also crucial.

Exploration of Novel Biotransformation Pathways for this compound Production or Degradation

Exploring novel biotransformation pathways related to this compound is an area ripe for future research. While the enzymatic decarboxylation of citrinin to DCIT is one such pathway soeagra.comnio.res.in, other microbial or enzymatic transformations might lead to the production of DCIT from different precursors or the further degradation of DCIT into other compounds. Research into the diverse metabolic capabilities of microorganisms from various environments, including marine bacteria known for their biotransformation potential, could reveal novel pathways soeagra.comfrontiersin.org. Understanding these pathways could have implications for bioremediation strategies to mitigate citrinin contamination or for potential biotechnological applications involving the controlled production or degradation of DCIT. Studies on the biotransformation of other mycotoxins highlight the variety of reactions that can occur, including hydroxylation, reduction, and hydrolysis, suggesting potential avenues for DCIT biotransformation research nih.govnih.govmdpi.com.

Q & A

Basic Research Questions

Q. What analytical methods are most effective for detecting and quantifying decarboxycitrinin in biological samples?

  • Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used for its sensitivity and specificity. Key parameters include optimizing mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) and selecting appropriate ionization modes (e.g., electrospray ionization in negative mode). Validation should include limits of detection (LOD), recovery rates, and matrix effects to ensure reproducibility .

Q. How does the biosynthetic pathway of this compound differ from its parent compound, citrinin?

  • Methodological Answer : Comparative genomic analysis of Penicillium and Aspergillus species can identify gene clusters responsible for this compound biosynthesis. Knockout experiments targeting putative decarboxylase genes (e.g., ctnD) followed by metabolite profiling (via LC-MS) help confirm enzymatic roles. Cross-referencing with databases like AntiSMASH ensures accurate pathway annotation .

Q. What factors influence the stability of this compound under varying environmental conditions?

  • Methodological Answer : Stability studies should assess pH, temperature, and UV exposure. For example, incubate this compound in buffers (pH 3–9) at 25°C and 37°C, then quantify degradation products using HPLC. Kinetic modeling (e.g., first-order decay) can determine half-lives, while Arrhenius equations predict shelf-life under storage conditions .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity across studies be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis of existing literature, focusing on variables such as cell lines (e.g., HepG2 vs. Caco-2), exposure durations, and metabolite purity. Use standardized assays (e.g., MTT or apoptosis markers like caspase-3) to replicate experiments under controlled conditions. Statistical tools (e.g., ANOVA with post-hoc tests) identify confounding factors like batch-to-batch variability in compound synthesis .

Q. What experimental approaches can disentangle this compound’s role in oxidative stress from co-occurring mycotoxins?

  • Methodological Answer : Co-culture experiments with mycotoxin-producing fungi (e.g., Aspergillus flavus) and ROS-sensitive probes (e.g., DCFH-DA) can isolate this compound-specific effects. Combine with transcriptomic analysis (RNA-seq) of oxidative stress markers (e.g., SOD1, GPX4) and use inhibitors (e.g., NAC for ROS scavenging) to validate mechanistic pathways .

Q. What strategies validate hypothesized metabolic pathways of this compound in mammalian systems?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁴C-labeled this compound) administered to rodent models allows tracking of metabolites via radiometric detection. Pair with hepatic microsome assays to identify phase I/II enzymes (e.g., CYP450 isoforms) involved. Computational tools like MetaboAnalyst 5.0 map biotransformation pathways and predict toxic intermediates .

Q. How can in silico modeling improve the prediction of this compound’s interactions with cellular targets?

  • Methodological Answer : Molecular docking simulations (using AutoDock Vina) against potential targets (e.g., mitochondrial Complex II) require high-resolution protein structures (PDB files) and optimized force fields. Validate predictions with surface plasmon resonance (SPR) to measure binding affinities (KD values) and compare with in vitro cytotoxicity data .

Guidelines for Addressing Data Contradictions

  • Reproducibility : Document experimental conditions meticulously (e.g., solvent purity, cell passage number) and share raw data in repositories like Zenodo .
  • Cross-Validation : Use orthogonal methods (e.g., ELISA and LC-MS) to confirm key findings, reducing platform-specific biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.